molecular formula C13H17BrO3 B1396827 Tert-butyl 2-(2-bromo-4-methylphenoxy)acetate CAS No. 1240286-85-4

Tert-butyl 2-(2-bromo-4-methylphenoxy)acetate

Cat. No.: B1396827
CAS No.: 1240286-85-4
M. Wt: 301.18 g/mol
InChI Key: PTGFUKPYKUPMOK-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-bromo-4-methylphenoxy)acetate is an organic compound with the molecular formula C13H17BrO3. It is a derivative of acetic acid and is characterized by the presence of a tert-butyl ester group and a bromomethylphenoxy moiety. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-bromo-4-methylphenoxy)acetate typically involves the esterification of 2-(2-bromo-4-methylphenoxy)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-bromo-4-methylphenoxy)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(2-bromo-4-methylphenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates and bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-bromo-4-methylphenoxy)acetate involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The ester group can be hydrolyzed under acidic or basic conditions, releasing the corresponding carboxylic acid. These reactions are facilitated by the presence of catalytic amounts of acids or bases, which activate the reactants and stabilize the transition states .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(2-bromomethylphenoxy)acetate
  • Tert-butyl 2-(4-bromophenoxy)acetate
  • Tert-butyl 2-(2-chloro-4-methylphenoxy)acetate

Uniqueness

Tert-butyl 2-(2-bromo-4-methylphenoxy)acetate is unique due to the presence of both a bromomethyl group and a tert-butyl ester group. This combination of functional groups allows for a wide range of chemical transformations and applications. The bromomethyl group is particularly reactive, making the compound a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 2-(2-bromo-4-methylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO3/c1-9-5-6-11(10(14)7-9)16-8-12(15)17-13(2,3)4/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGFUKPYKUPMOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-bromo-4-methylphenol (Alfa; 3.00 g; 16.0 mmol) in acetone (30 mL) was treated with potassium carbonate (2.44 g; 17.6 mmol), stirred for 10 minutes then treated with tert-butyl bromoacetate (2.37 mL; 16.0 mmol). The reaction mixture was stirred at 65° C. for 18 hours, then the mixture was filtered, the solid was washed with acetone and the filtrate was concentrated to dryness under vacuum to give the title compound as a pale yellow liquid (4.8 g, 99%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.37 mL
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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